Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzofuran ring, an oxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the benzofuran and oxazole intermediates. The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes . The oxazole ring is often formed via cyclodehydration reactions involving amino alcohols and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuranones.
Reduction: The oxazole ring can be reduced to form amino alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines .
Major Products
The major products formed from these reactions include benzofuranones, amino alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran and oxazole rings can interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. This compound can also modulate signaling pathways by binding to receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran ring and have similar chemical properties and reactivity.
Oxazole derivatives: These compounds contain the oxazole ring and exhibit similar biological activities.
Benzoate esters: These compounds have the benzoate ester functional group and are used in various industrial applications.
Uniqueness
Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate is unique due to its combination of benzofuran, oxazole, and benzoate ester moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
butyl 4-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H24N2O5/c1-3-4-11-29-24(28)16-5-8-19(9-6-16)25-23(27)20-14-22(31-26-20)17-7-10-21-18(13-17)12-15(2)30-21/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,25,27) |
InChI Key |
MSWKAKHNKBXDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.